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molecular formula C13H13NO3 B3269665 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 51483-84-2

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No. B3269665
M. Wt: 231.25 g/mol
InChI Key: QVUSNGSHWVVBAH-UHFFFAOYSA-N
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Patent
US07012074B2

Procedure details

A solution of cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid (60 g, 0.24 mol; from Preparation A, step (c) above) and dicyclohexylcarbodiimide (49.7 g, 0.24 mol) in THF (1.2 L) was heated at reflux for 18 hours. The reaction was cooled and filtered to remove the urea by-product. The filtrate was concentrated in vacuo to afford a dark brown viscous oil which was used in the next step without further purification.
Name
cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C@H:12]([C:13]([OH:15])=O)[CH2:11][CH2:10][C@@H:9]1[C:16]([OH:18])=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH2:1]([N:8]1[CH:9]2[CH2:10][CH2:11][CH:12]1[C:13](=[O:15])[O:18][C:16]2=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@H](CC[C@H]1C(=O)O)C(=O)O
Name
Quantity
49.7 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the urea by-product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown viscous oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2C(OC(C1CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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